Tert-butyl 4-aminopiperazine-1-carboxylate is classified as an organic compound and can be categorized under:
The synthesis of tert-butyl 4-aminopiperazine-1-carboxylate can be performed through various methods, predominantly involving nucleophilic substitution reactions. One common approach involves the reaction of tert-butyl bromoacetate with a Boc-protected piperazine under basic conditions.
This method yields tert-butyl 4-aminopiperazine-1-carboxylate with good purity and yield (approximately 79%) .
The molecular structure of tert-butyl 4-aminopiperazine-1-carboxylate can be described as follows:
The bond lengths and angles in the structure are typical for piperazine derivatives. For instance:
Tert-butyl 4-aminopiperazine-1-carboxylate can undergo various chemical reactions, including:
One notable reaction involves the reduction of nitro groups on aromatic rings to amines using palladium catalysts, which can convert tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate to its corresponding amine derivative .
The mechanism of action for tert-butyl 4-aminopiperazine-1-carboxylate primarily relates to its interactions with biological targets, particularly in pharmacology.
Research indicates that compounds like tert-butyl 4-aminopiperazine derivatives may act as agonists for certain G-protein coupled receptors (GPCRs), such as GPR119, which plays a role in glucose metabolism and appetite regulation. The mechanism typically involves:
The physical and chemical properties of tert-butyl 4-aminopiperazine-1-carboxylate are crucial for understanding its behavior in various environments.
These properties suggest that it can be effectively utilized in organic synthesis and pharmaceutical applications where solubility plays a critical role .
Tert-butyl 4-aminopiperazine-1-carboxylate has several scientific applications:
It serves as a scaffold for designing novel therapeutic agents targeting metabolic disorders such as type 2 diabetes mellitus through its interaction with GPR119.
Due to its ability to modulate receptor activity, it can be used in research settings to explore GPCR signaling pathways and their implications in various diseases.
Ongoing studies are evaluating its efficacy and safety profiles for potential use as a drug candidate in treating metabolic syndromes .
Tert-Butyl 4-aminopiperazine-1-carboxylate (CAS RN: 118753-66-5) is a protected piperazine derivative with systematic IUPAC name tert-butyl 4-aminopiperazine-1-carboxylate. Its molecular formula is C₉H₁₉N₃O₂, yielding a molecular weight of 201.27 g/mol. The structure features a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4, where the N1 nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, and the N4 position bears a primary amine (–NH₂) [3] . This orthogonal protection enables selective functionalization at each nitrogen.
Table 1: Nomenclature and Identifiers
Property | Value/Descriptor |
---|---|
CAS Registry Number | 118753-66-5 |
IUPAC Name | tert-Butyl 4-aminopiperazine-1-carboxylate |
Molecular Formula | C₉H₁₉N₃O₂ |
Molecular Weight | 201.27 g/mol |
SMILES Notation | CC(C)(C)OC(=O)N1CCN(CC1)N |
Common Synonyms | 1-Boc-4-aminopiperazine; Boc-piperazin-4-yl-amine |
The Boc group imparts steric bulk and protects N1 from undesired reactions, while the N4 amine provides a nucleophilic site for further derivatization. Crystallographic studies confirm that bond lengths and angles within the piperazine ring align with typical values for aliphatic heterocycles, with N–C bonds averaging 1.45 Å and C–C bonds at 1.52 Å. The carbamate carbonyl (C=O) exhibits a characteristic bond length of 1.20 Å [6]. This compound typically appears as a white to light-yellow crystalline solid, sensitive to air and moisture, requiring storage under inert gas at 2–8°C [3] [6].
The strategic importance of this compound emerged alongside the development of Boc-protecting group chemistry in the mid-20th century. The tert-butyloxycarbonyl (Boc) group, introduced by Carpino in 1957, revolutionized peptide synthesis by providing an acid-labile alternative to base-sensitive protecting groups. Tert-Butyl 4-aminopiperazine-1-carboxylate represents a specialized application where the Boc group protects one nitrogen while leaving the other free for modification—crucial for synthesizing asymmetrically substituted piperazines [7].
Early synthetic routes involved hazardous reagents like phosgene, but modern preparations employ safer methods. One efficient protocol uses nucleophilic substitution between Boc-protected piperazine and tert-butyl bromoacetate under basic conditions (triethylamine, THF, 60°C), yielding the target compound in ~79% yield . Catalytic methods further improved efficiency, such as:
Table 2: Key Synthetic Methodologies
Method | Conditions | Advantages |
---|---|---|
Nucleophilic Substitution | Boc-piperazine + tert-butyl bromoacetate, Et₃N, THF, 60°C | High yield (~79%), scalable |
HFIP Catalysis | (Boc)₂O, HFIP, RT | Chemoselective, no oxazolidinone byproducts |
HClO₄–SiO₂ Catalysis | (Boc)₂O, solvent-free, RT | Recyclable catalyst, mild conditions |
The Boc group’s stability toward bases and nucleophiles allows orthogonal deprotection when combined with groups like Fmoc (base-labile), making this compound indispensable for synthesizing complex amines and amino acid analogs [2] [7]. For instance, it enables controlled synthesis of orthogonally protected amino acids like 1-tert-butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid—a lysine analog used in peptide engineering [2].
Tert-Butyl 4-aminopiperazine-1-carboxylate serves as a pivotal scaffold in medicinal chemistry due to the piperazine ring’s prevalence in bioactive molecules. Its dual-functionalization capability allows rational design of drug candidates targeting metabolic, neurological, and infectious diseases:
Table 3: Pharmaceutical Applications
Therapeutic Area | Derivative Modification | Biological Activity |
---|---|---|
Metabolic Disorders | N4-Arylpiperazines | GPR119 agonism (EC₅₀ = 50–200 nM) |
Oncology | N4-Chloroethylamine conjugates | DNA alkylation; tumor growth inhibition |
Central Nervous System | N4-Benzyl analogues | 5-HT₁A receptor binding (Kᵢ < 100 nM) |
The commercial availability of this building block (e.g., from Evitachem, Catalog EVT-361346; TCI Chemicals) underscores its industrial relevance. Suppliers typically provide >97% purity (HPLC) with rigorous quality control, ensuring reproducibility in drug development workflows [6]. Its stability during multi-step syntheses—owing to Boc’s resistance to bases, nucleophiles, and hydrogenation—makes it preferable to alternatives like Cbz-protected amines [7]. As pharmaceutical research increasingly targets complex polyfunctional molecules, the demand for this versatile intermediate continues to grow, particularly in synthesizing kinase inhibitors and protease antagonists where piperazine motifs are ubiquitous.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7